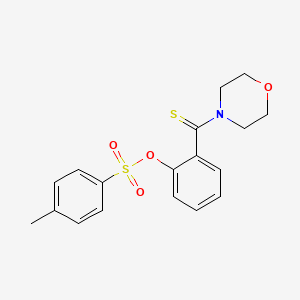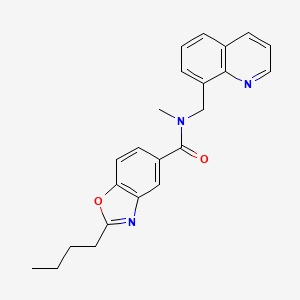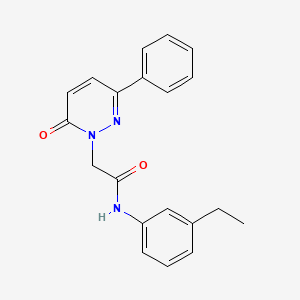
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.
科学的研究の応用
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, and neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves its binding to beta-adrenergic receptors, which are present in various tissues throughout the body, including the heart, lungs, and brain. By blocking the activity of these receptors, the compound reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and anxiety, among other effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol are diverse and depend on the specific tissue and receptor subtype involved. In the cardiovascular system, the compound reduces heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure. In the brain, it has been shown to improve cognitive function and reduce neuroinflammation, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in animal models and human subjects, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers, which may require higher doses or longer treatment durations to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as anti-cancer agents, to enhance their efficacy. Additionally, further research is needed to elucidate the specific mechanisms underlying the compound's anti-inflammatory and anti-oxidant effects, which may lead to the development of new therapeutic strategies.
合成法
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves the reaction between 4-nitrophenol and 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.
特性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-13(9-18-11-17-15-3-1-2-4-16(15)18)10-23-14-7-5-12(6-8-14)19(21)22/h1-8,11,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSIVCDTHDPFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4936341.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
